molecular formula C11H16O B8061466 3-(2-Ethylphenyl)propan-1-ol

3-(2-Ethylphenyl)propan-1-ol

Cat. No.: B8061466
M. Wt: 164.24 g/mol
InChI Key: HJTRWHIFTUYNML-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It consists of a propanol backbone with a 2-ethylphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-ethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with propanal to form the desired alcohol. This reaction is usually carried out in anhydrous conditions using an ether solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (3-(2-ethylphenyl)propanal) or carboxylic acid (3-(2-ethylphenyl)propanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane (3-(2-ethylphenyl)propane) using strong reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming the corresponding halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3-(2-Ethylphenyl)propanal or 3-(2-Ethylphenyl)propanoic acid.

    Reduction: 3-(2-Ethylphenyl)propane.

    Substitution: 3-(2-Ethylphenyl)propyl chloride or 3-(2-Ethylphenyl)propyl bromide.

Scientific Research Applications

3-(2-Ethylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropan-1-ol: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(4-Methylphenyl)propan-1-ol: Similar structure with a methyl group on the phenyl ring instead of an ethyl group.

    3-(2-Methylphenyl)propan-1-ol: Similar structure with a methyl group on the phenyl ring at the ortho position.

Uniqueness

3-(2-Ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7,12H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRWHIFTUYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(2-Ethyl-phenyl)-acrylic acid (17.00 g, 96.60 mmol) in THF was mixed with Pd/C (1.50 g) and hydrogenated at 50 psi for 6 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated. The residue was dissolved in THF and cooled to 0° C. LAH (100.00 mL, 1.0 M in THF, 0.10 mol) was added and the reaction mixture was stirred for 14 hours. The resulting mixture was quenched with NaOH and extracted with Et2O (3×250 mL). The combined organic extracts were washed with H2O (3×150 mL) and brine (1×150 mL), then dried over MgSO4 and concentrated to give the title alcohol.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
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Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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